![molecular formula C19H17N3OS2 B4086946 N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide
Overview
Description
N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action and physiological effects.
Mechanism of Action
BTA-EG6 binds to a hydrophobic groove on the surface of Bcl-2, which prevents its interaction with Beclin-1. This leads to the induction of autophagy and apoptosis in cancer cells. BTA-EG6 has also been shown to inhibit the growth of tumor xenografts in mice.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce autophagy and apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit the growth of tumor xenografts in mice. However, BTA-EG6 has not been tested in humans and its safety and efficacy in humans are unknown.
Advantages and Limitations for Lab Experiments
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be a potent inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1. However, BTA-EG6 has not been tested in humans and its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for the research on BTA-EG6. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer. Another direction is to investigate its mechanism of action and physiological effects in more detail. Additionally, the safety and efficacy of BTA-EG6 in humans need to be tested in clinical trials.
Scientific Research Applications
BTA-EG6 has been used in various studies to investigate its potential as a therapeutic agent for various diseases. It has been found to be a potent inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in autophagy and apoptosis. BTA-EG6 has also been shown to inhibit the growth of cancer cells and induce autophagy.
properties
IUPAC Name |
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-2-5-18(23)21-15-8-9-16-17(10-15)25-19(22-16)24-12-14-7-4-3-6-13(14)11-20/h3-4,6-10H,2,5,12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNXLXORRSDRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.